N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

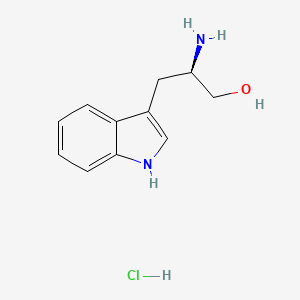

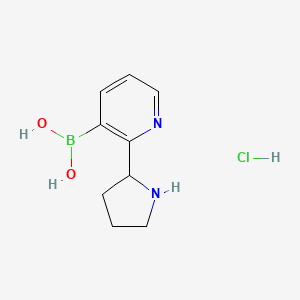

“N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is a chemical compound with the molecular formula C9H20N2O2.HCl . It is also known as Boc-DMEDA HCl. The compound is a white crystalline powder.

Molecular Structure Analysis

The molecular weight of “N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is 224.73 g/mol . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .Physical And Chemical Properties Analysis

The compound is a white crystalline powder. It has a molecular weight of 224.73 g/mol . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride is utilized in organic synthesis, including the preparation of mono-protected diamines. For example, Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides are prepared from amino alcohols through a reaction with di-tert-butyl dicarbonate, yielding protected amino alcohols. This method offers a versatile approach to generating protected diamines, pivotal in synthesizing various organic compounds (Mattingly, 1990)(Mattingly, 1990).

Chemical Modification and Functionalization

This chemical is instrumental in the functionalization of molecules, facilitating the synthesis of complex organic structures. For instance, its use in reactions with acetylenecarboxylic acid leads to the formation of compounds that undergo hydrolysis under specific conditions, showcasing its utility in modifying and creating new molecular entities with potential applications in various fields, including pharmaceuticals and materials science (Iwanami et al., 1964; Iwanami, 1971)(Iwanami et al., 1964)(Iwanami, 1971).

Applications in Material Science

The compound also finds applications beyond organic synthesis, including material science, where its derivatives contribute to the development of new materials with specialized properties. For example, it's involved in the synthesis of novel compounds with potential applications in electronics, photonics, and as intermediates in the production of complex molecules designed for specific functions (Krapcho et al., 1993)(Krapcho et al., 1993).

Biomedical Research

In biomedical research, derivatives of this compound play a role in the synthesis of compounds investigated for their therapeutic potential. This includes the development of new drugs and diagnostic agents, highlighting its significance in the advancement of medical science (Sun, Martell, & Welch, 2000)(Sun, Martell, & Welch, 2000).

Wirkmechanismus

Mode of Action

The mode of action of N1-BOC 1,2-dimethyl-ethylenediamine, HCl is also not well-studied. As a derivative of ethylenediamine, it may interact with biological molecules through its amine groups. The BOC group (tert-butyloxycarbonyl) is a common protecting group in organic synthesis, particularly in the synthesis of peptides . It could be speculated that the BOC group in this compound might be removed under certain conditions, allowing the ethylenediamine moiety to interact with its targets.

Pharmacokinetics

It is known that the compound is soluble in methanol and chloroform, and slightly miscible with water This suggests that the compound might have good bioavailability

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound might be sensitive to oxygen and temperature.

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(5)7-6-10-4;/h10H,6-7H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEJCWJVACWQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 98%](/img/structure/B6313398.png)

![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313406.png)

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313412.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)

![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)

![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)

![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)